Comprehensive Physicochemical Profiling and Molecular Characterization of 1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene
Comprehensive Physicochemical Profiling and Molecular Characterization of 1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene
Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide
Executive Summary
In modern fragment-based drug discovery (FBDD) and advanced agrochemical synthesis, polyhalogenated aromatic building blocks offer unparalleled vectors for structural elaboration. 1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene (CAS: 2586126-95-4) is a highly functionalized intermediate characterized by a precise spatial arrangement of three distinct halogens and a sterically demanding isopropoxy group[1].
Understanding its exact molecular weight (267.52 g/mol ) and monoisotopic mass signature is not merely a matter of basic characterization; it is the fundamental basis for downstream analytical tracking, reaction monitoring, and pharmacokinetic optimization[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, decodes its complex isotopic fingerprint, and establishes self-validating experimental protocols for its utilization.
Structural Analysis and Molecular Weight Fundamentals
The molecular formula of 1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene is C₉H₉BrClFO [1]. The presence of multiple halogens significantly impacts both the average molecular weight and the monoisotopic mass, metrics that dictate the compound's behavior in High-Resolution Mass Spectrometry (HRMS).
Quantitative Physicochemical Data
The table below summarizes the core quantitative metrics required for stoichiometric calculations and analytical calibration.
| Property | Value | Analytical Significance |
| CAS Number | 2586126-95-4 | Unique identifier for regulatory compliance[1]. |
| Molecular Formula | C₉H₉BrClFO | Dictates elemental composition and degrees of unsaturation[1]. |
| Average Molecular Weight | 267.52 g/mol | Used for bulk stoichiometric calculations in synthesis[2]. |
| Monoisotopic Mass | 265.95 Da | Critical for exact mass targeting in HRMS (TOF/Orbitrap)[3]. |
| Lipinski "Headroom" | ~232.48 Da | Remaining mass available before exceeding the 500 Da FBDD limit. |
The 3:4:1 Isotopic Fingerprint (Self-Validating Metric)
Expertise & Causality: The co-occurrence of bromine and chlorine creates a highly distinct, self-validating isotopic signature. Bromine exists naturally as ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a roughly 1:1 ratio. Chlorine exists as ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a roughly 3:1 ratio.
When combined in a single molecule, the probability distribution of these isotopes generates a specific triplet cluster in mass spectrometry:
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M Peak (⁷⁹Br, ³⁵Cl): ~37.5% total probability.
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M+2 Peak (⁸¹Br, ³⁵Cl + ⁷⁹Br, ³⁷Cl): ~50.0% total probability (Base Peak).
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M+4 Peak (⁸¹Br, ³⁷Cl): ~12.5% total probability.
Normalized to the base peak, this yields an exact 3:4:1 abundance ratio . If an experimental MS spectrum deviates from this 3:4:1 ratio, the scientist immediately knows the compound has undergone dehalogenation or that an impurity is co-eluting.
| Ion Peak | Exact Mass (Da) | Relative Abundance | Isotopic Composition |
| M | 265.95 | ~75% | ⁷⁹Br, ³⁵Cl |
| M+2 | 267.95 | 100% (Base Peak) | ⁸¹Br, ³⁵Cl & ⁷⁹Br, ³⁷Cl |
| M+4 | 269.95 | ~25% | ⁸¹Br, ³⁷Cl |
Analytical Validation Workflows
To accurately confirm the molecular weight and structural integrity of 1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene, a robust HRMS protocol is required.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
Objective: Validate the exact monoisotopic mass (265.95 Da) and the 3:4:1 isotopic signature.
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Step 1: Sample Preparation. Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute a 10 µL aliquot into 990 µL of a 50:50 Water/Acetonitrile mixture to achieve a 1 µg/mL working solution.
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Step 2: Chromatographic Separation. Inject 2 µL onto an ultra-performance liquid chromatography (UPLC) system equipped with a C18 reverse-phase column (e.g., 1.7 µm, 2.1 x 50 mm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.
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Step 3: Ionization (Causality Check). Utilize Electrospray Ionization in positive mode (ESI+). Causality: Hard ionization techniques (like EI) frequently induce homolytic cleavage of the labile C-Br bond. Soft ionization (ESI) preserves the intact molecular ion [M+H]⁺, ensuring the critical 3:4:1 isotopic cluster remains intact for analysis.
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Step 4: Mass Acquisition. Scan using a Time-of-Flight (TOF) analyzer over an m/z range of 150–500. Ensure mass accuracy calibration is < 5 ppm.
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Step 5: Data Validation. Extract the ion chromatograms for m/z 266.95, 268.95, and 270.95 ([M+H]⁺). Confirm the 3:4:1 abundance ratio.
Fig 1. HRMS workflow for exact mass and isotopic signature validation.
Strategic Utility in Drug Development
With a molecular weight of 267.52 g/mol , 1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene is an optimal starting material for FBDD. Lipinski's Rule of Five dictates that orally bioavailable drugs should generally possess a molecular weight under 500 Da. Utilizing this fragment allows medicinal chemists to append up to ~230 Da of additional pharmacophores (e.g., heterocycles, solubilizing groups) without violating this critical pharmacokinetic parameter.
Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling
Objective: Utilize the specific bond dissociation energies (BDE) of the halogens to perform a self-validating, site-specific carbon-carbon bond formation.
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Step 1: Reagent Setup. In an oven-dried Schlenk flask, combine 1.0 mmol of 1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene (267.5 mg), 1.2 mmol of a target arylboronic acid, and 3.0 mmol of anhydrous K₂CO₃.
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Step 2: Solvent & Deoxygenation. Add 10 mL of a 4:1 Dioxane/Water mixture. Degas the solution by sparging with ultra-pure Nitrogen for 15 minutes.
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Step 3: Catalyst Addition (Causality Check). Add 5 mol% of Pd(dppf)Cl₂. Causality: The C-Br bond has a significantly lower BDE (~68 kcal/mol) compared to the C-Cl bond (~81 kcal/mol) and the C-F bond (~115 kcal/mol). The bulky dppf ligand on the palladium catalyst ensures oxidative addition occurs exclusively at the bromine position, preventing polymerization or off-target coupling.
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Step 4: Reaction & Monitoring. Heat the mixture to 90°C for 12 hours. Monitor the consumption of the 267.52 Da starting material via LC-MS (Protocol 1).
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Step 5: Workup. Cool to room temperature, extract with Ethyl Acetate (3 x 15 mL), wash the organic layer with brine, and dry over Na₂SO₄.
Fig 2. Regioselective cross-coupling pathway for fragment-based drug design.
Conclusion
The precise molecular weight (267.52 g/mol ) and the resulting monoisotopic mass (265.95 Da) of 1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene are foundational to its application in chemical synthesis[1]. By understanding the causality behind its 3:4:1 isotopic distribution and exploiting the energetic differentials of its carbon-halogen bonds, researchers can deploy this molecule as a highly predictable, self-validating scaffold in advanced drug discovery pipelines.
References
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ChemScene. "2586126-95-4 | 1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene | ChemScene". Accessed March 14, 2026. 1
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AA Blocks. "Product Index - AA Blocks: 1-bromo-2-chloro-5-fluoro-4-isopropoxybenzene". Accessed March 14, 2026. 2
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PubChemLite (uni.lu). "Explore - PubChemLite - C (Monoisotopic Mass Data)". Accessed March 14, 2026. 3
